Orthogonal Protection Efficiency
Fmoc-N-amido-PEG36-Boc incorporates both Fmoc (base‑labile) and Boc (acid‑labile) protecting groups on the same PEG scaffold. In contrast, commonly used analogs such as Fmoc‑N‑amido‑PEG36‑acid possess only an Fmoc group and a free carboxylic acid, while Amino‑PEG36‑Boc carries only a Boc group and a free amine. The presence of two orthogonal protecting groups permits selective, sequential deprotection without cross‑reactivity. Although direct head‑to‑head kinetic studies are not publicly available, the orthogonality principle is well established in solid‑phase peptide synthesis: Fmoc is removed quantitatively (>99%) with 20% piperidine in DMF within 2‑30 minutes, whereas Boc is cleaved with 50% TFA in DCM with a half‑life of <5 minutes under standard conditions [1][2]. The dual‑protected Fmoc‑N‑amido‑PEG36‑Boc enables a synthetic workflow that is impossible with single‑protected linkers, reducing the need for intermediate purification and improving overall yield of PROTAC constructs.
| Evidence Dimension | Orthogonal deprotection capability |
|---|---|
| Target Compound Data | Two orthogonal protecting groups (Fmoc and Boc) |
| Comparator Or Baseline | Fmoc-N-amido-PEG36-acid: one Fmoc group, no Boc protection; Amino-PEG36-Boc: one Boc group, no Fmoc protection |
| Quantified Difference | Not applicable (qualitative orthogonal presence) |
| Conditions | Standard SPPS deprotection conditions: 20% piperidine/DMF for Fmoc removal; 50% TFA/DCM for Boc removal |
Why This Matters
The orthogonal dual protection eliminates the need for intermediate purification and prevents side reactions, streamlining PROTAC assembly and reducing synthesis costs.
- [1] Iris Biotech GmbH. Boc versus Fmoc for Solid Phase Peptide Synthesis. 2024. View Source
- [2] ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Peptides. 2025. View Source
